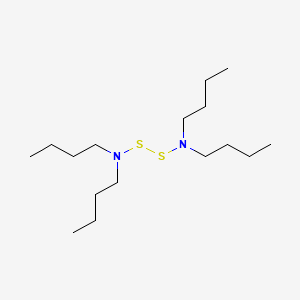Bis(dibutylamino)disulfide
CAS No.: 67271-09-4
Cat. No.: VC8383206
Molecular Formula: C16H36N2S2
Molecular Weight: 320.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 67271-09-4 |
|---|---|
| Molecular Formula | C16H36N2S2 |
| Molecular Weight | 320.6 g/mol |
| IUPAC Name | N-butyl-N-[(dibutylamino)disulfanyl]butan-1-amine |
| Standard InChI | InChI=1S/C16H36N2S2/c1-5-9-13-17(14-10-6-2)19-20-18(15-11-7-3)16-12-8-4/h5-16H2,1-4H3 |
| Standard InChI Key | PAJQNXUWYZXFIX-UHFFFAOYSA-N |
| SMILES | CCCCN(CCCC)SSN(CCCC)CCCC |
| Canonical SMILES | CCCCN(CCCC)SSN(CCCC)CCCC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Bis(dibutylamino)disulfide features a central disulfide bond (–S–S–) flanked by two dibutylamino groups. The IUPAC name, N-butyl-N-[(dibutylamino)disulfanyl]butan-1-amine, reflects its branched alkylamine substituents. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 67271-09-4 | |
| Molecular Formula | C₁₆H₃₆N₂S₂ | |
| Molecular Weight | 320.6 g/mol | |
| SMILES | CCCCN(CCCC)SSN(CCCC)CCCC | |
| InChI Key | PAJQNXUWYZXFIX-UHFFFAOYSA-N |
The disulfide linkage confers redox activity, enabling participation in sulfur exchange reactions, while the bulky dibutyl groups influence steric hindrance and solubility .
Synthesis and Industrial Production
Industrial Synthesis
The primary manufacturing route involves a two-step reaction:
-
Exothermic Coupling: Di-n-butylamine reacts with sulfur monochloride (S₂Cl₂) in xylene under alkaline conditions (NaOH).
The reaction proceeds at ambient temperatures, with HCl gas evolved and neutralized via scrubbing.
-
Purification: The crude product is washed with dilute HCl and water to remove residual amines, yielding a neutral oil.
This method parallels patented disulfide syntheses that employ Lewis acids (e.g., Zn(OAc)₂) to accelerate sulfur-sulfur bond formation . For instance, bis(4-tert-butyl-2,6-dimethylphenyl) disulfide synthesis uses ZnCl₂ in acetic acid to achieve 70–79% yields , highlighting the versatility of metal catalysts in disulfide chemistry.
Laboratory-Scale Modifications
Applications in Agrochemical Development
Butylthiocarbamate Insecticides
Bis(dibutylamino)disulfide serves as a precursor to butylthiocarbamates, a class of insecticides targeting acetylcholinesterase in pests. The disulfide’s –S–S– bond undergoes reductive cleavage during carbamate synthesis, enabling incorporation of the thiocarbamate (–SCONHR) functional group.
Mechanistic Insights
The compound’s role hinges on its ability to donate sulfur atoms. In one proposed pathway:
-
Disulfide reduction generates two thiolate intermediates.
-
Thiolates react with carbonyl compounds (e.g., phosgene derivatives) to form thiocarbamoyl chlorides.
-
Alcoholysis yields active carbamate esters.
This mechanism aligns with broader disulfide reactivity, where redox-active sulfur centers mediate nucleophilic substitutions .
Comparative Analysis with Related Disulfides
The table underscores how alkyl vs. aryl substituents dictate application: bulky alkyl groups (as in Bis(dibutylamino)disulfide) enhance solubility in nonpolar media, while aryl disulfides favor electronic applications .
Future Research Directions
-
Property Elucidation: Experimental determination of melting point, density, and solubility parameters.
-
Toxicology Studies: In vitro assays to assess neurotoxic potential.
-
Green Synthesis: Exploring biocatalytic routes using sulfurtransferases to reduce HCl byproduction.
-
Advanced Applications: Investigating utility in polymer crosslinking or battery electrolytes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume